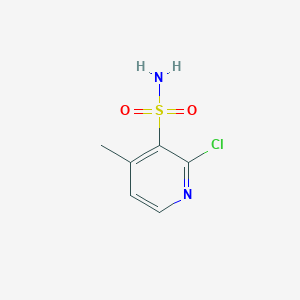

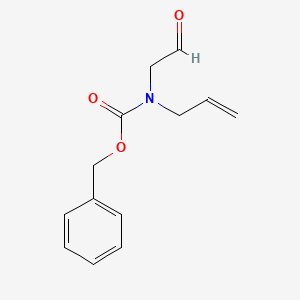

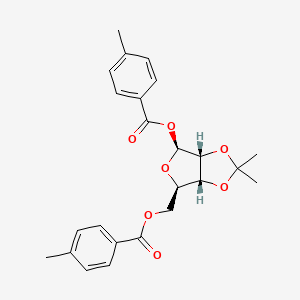

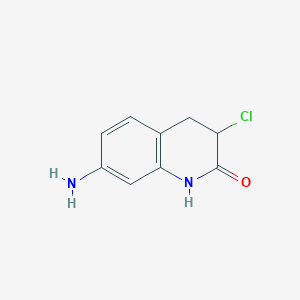

![molecular formula C7H4N2O2S B1398758 Thieno[3,2-D]pyrimidine-4-carboxylic acid CAS No. 1029144-49-7](/img/structure/B1398758.png)

Thieno[3,2-D]pyrimidine-4-carboxylic acid

Übersicht

Beschreibung

Thieno[3,2-D]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1029144-49-7 . It is widely represented in the literature, mainly due to its structural relationship with purine bases such as adenine and guanine . It has a molecular weight of 180.19 .

Synthesis Analysis

An effective method for synthesizing novel substituted thieno[2,3-D]pyrimidine-4-carboxylic acids involves Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-D]pyrimidines . Another method uses 4-chlorothieno[2,3-D]pyrimidines as starting compounds for the synthesis of thieno[2,3-D]pyrimidine-4-carboxylic acids by substituting the halogen atom with the nitrile group followed by its transformation into the carbethoxy group and subsequent hydrolysis .Molecular Structure Analysis

The molecular structure of Thieno[3,2-D]pyrimidine-4-carboxylic acid is related to purine bases and is easily synthesized . The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Chemical Reactions Analysis

Thieno[3,2-D]pyrimidine-4-carboxylic acid can undergo various chemical reactions. For instance, it can be used in the synthesis of pyridyl amides of thieno[2,3-D]pyrimidine-4-carboxylic acid .Physical And Chemical Properties Analysis

Thieno[3,2-D]pyrimidine-4-carboxylic acid is a powder at room temperature . It has a molecular weight of 180.19 .Wissenschaftliche Forschungsanwendungen

Cancer Research EZH2 Inhibition

Thieno[3,2-D]pyrimidine derivatives have been synthesized and evaluated as inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a protein that plays a role in cancer progression. These compounds, including Thieno[3,2-D]pyrimidine-4-carboxylic acid, show potential in affecting lymphoma cell morphology, inducing apoptosis, and inhibiting cell migration .

Antiproliferative Agents

Studies have identified Thieno[3,2-D]pyrimidine derivatives as potent antiproliferative agents. They have been shown to inhibit the proliferation of various cancer cell lines, making them attractive candidates for anticancer drug development .

Chemical Tool for Biological Studies

Due to its biological activity, Thieno[3,2-D]pyrimidine-4-carboxylic acid can serve as a chemical tool for further optimization and evaluation of new EZH2 inhibitors, contributing to the development of targeted cancer therapies .

Tubulin Interaction

Thieno[3,2-D]pyrimidine compounds have been studied for their interaction with tubulin, a protein essential for cell division. X-ray cocrystal structures have elucidated their binding mechanisms, highlighting their role as colchicine-binding site inhibitors (CBSIs) with potential therapeutic applications .

PI3K Inhibition

Some Thieno[3,2-D]pyrimidine derivatives have been synthesized and evaluated as PI3K inhibitors. These compounds target various isomers of PI3K (Phosphoinositide 3-kinases), which are involved in cell growth and survival pathways, offering a pathway for anticancer drug discovery .

Anticancer Activity Screening

Thieno[3,2-D]pyrimidine derivatives have been tested against NCI 60 cell lines for their anticancer activity. This screening helps identify promising compounds for further development into anticancer agents .

Wirkmechanismus

Target of Action

Thieno[3,2-D]pyrimidine-4-carboxylic acid is a chemical compound that has been found to interact with several biological targets. One of the primary targets of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. Inhibition of EZH2 has been associated with antitumor activity, making it a promising target for cancer therapy .

Mode of Action

The compound interacts with its target, EZH2, by binding to the enzyme and inhibiting its activity . This inhibition disrupts the normal function of EZH2, leading to changes in gene expression. The exact nature of the interaction between the compound and EZH2 is still under investigation.

Biochemical Pathways

The inhibition of EZH2 by Thieno[3,2-D]pyrimidine-4-carboxylic acid affects several biochemical pathways. EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing. By inhibiting EZH2, the compound disrupts the function of PRC2, leading to changes in gene expression. This can have downstream effects on various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

The compound’s lipophilicity, or affinity for a lipid environment, suggests that it may diffuse easily into cells

Result of Action

The inhibition of EZH2 by Thieno[3,2-D]pyrimidine-4-carboxylic acid can lead to significant changes in cell behavior. For example, one study found that a derivative of the compound had a remarkable antitumor activity against certain cancer cell lines . The compound was found to affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

Safety and Hazards

The safety information for Thieno[3,2-D]pyrimidine-4-carboxylic acid includes several hazard statements such as H302, H315, H319, H335, and several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

Thieno[3,2-D]pyrimidine-4-carboxylic acid and its derivatives have shown promising results in various fields, especially in the development of new EZH2 inhibitors . They are becoming increasingly available and have been found to have antimicrobial and antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity . Therefore, they are expected to attract more attention from researchers in the future .

Eigenschaften

IUPAC Name |

thieno[3,2-d]pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)5-6-4(1-2-12-6)8-3-9-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQGKUGRDUXGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725540 | |

| Record name | Thieno[3,2-d]pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-D]pyrimidine-4-carboxylic acid | |

CAS RN |

1029144-49-7 | |

| Record name | Thieno[3,2-d]pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thieno[3,2-d]pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.